N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide is an organic compound with the molecular formula C13H12F2N2O2 It is characterized by the presence of a cyclopropyl group and a difluorobenzyl group attached to an oxalamide backbone
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its predicted density is 1337±006 g/cm3 , which may influence its absorption and distribution in the body .
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are currently being studied . This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research is ongoing to understand how the effects of this compound vary with different dosages in animal models . This includes studies to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes studies to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues . This includes studies to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied . This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of cyclopropylamine with 2,6-difluorobenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Purification techniques: Such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium azide in dimethylformamide
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of azides or thioethers
Scientific Research Applications
N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe
Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide
- N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide
Uniqueness
N1-cyclopropyl-N2-(2,6-difluorobenzyl)oxalamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s conformational flexibility. This structural feature can enhance its binding interactions and stability compared to similar compounds.
Properties
IUPAC Name |
N'-cyclopropyl-N-[(2,6-difluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c13-9-2-1-3-10(14)8(9)6-15-11(17)12(18)16-7-4-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKPJDNNDTPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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